molecular formula C18H15Br2N3O3 B11567840 N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11567840
M. Wt: 481.1 g/mol
InChI Key: XTMMKCGUAJVOGN-UHFFFAOYSA-N
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Description

N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dibromoindole moiety and a dimethylphenoxy group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves multiple steps. One common method includes the reaction of 5,7-dibromoindole-2,3-dione with 3,4-dimethylphenoxyacetic acid hydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Uniqueness

The uniqueness of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide lies in its specific structural features, such as the dibromoindole moiety and the dimethylphenoxy group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C18H15Br2N3O3

Molecular Weight

481.1 g/mol

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H15Br2N3O3/c1-9-3-4-12(5-10(9)2)26-8-15(24)22-23-17-13-6-11(19)7-14(20)16(13)21-18(17)25/h3-7,21,25H,8H2,1-2H3

InChI Key

XTMMKCGUAJVOGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)C

Origin of Product

United States

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